molecular formula C11H14O2S B14062258 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one

1-(3-Ethoxy-5-mercaptophenyl)propan-1-one

Cat. No.: B14062258
M. Wt: 210.29 g/mol
InChI Key: ZEFGNCZHJHUXDD-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . It is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring.

Preparation Methods

The synthesis of 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxyphenol and 3-mercaptopropionic acid.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Ethoxy-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form new derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.

Scientific Research Applications

1-(3-Ethoxy-5-mercaptophenyl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups:

    Molecular Targets: The mercapto group can interact with metal ions and thiol groups in proteins, potentially affecting enzyme activity and protein function.

    Pathways Involved: The compound may influence redox pathways due to its ability to undergo oxidation and reduction reactions.

Comparison with Similar Compounds

1-(3-Ethoxy-5-mercaptophenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3-Methoxy-5-mercaptophenyl)propan-1-one and 1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one share structural similarities but differ in their functional groups.

    Uniqueness: The presence of both an ethoxy group and a mercapto group in this compound makes it unique, as it combines the reactivity of both groups.

Biological Activity

1-(3-Ethoxy-5-mercaptophenyl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O2S, characterized by an ethoxy group and a mercapto group attached to a phenyl ring. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and metal ion interactions.

Antiproliferative Effects

Research has indicated that compounds with similar structures exhibit significant antiproliferative properties. For instance, studies on related mercapto-containing compounds have shown IC50 values ranging from 10 to 33 nM against various cancer cell lines, such as MCF-7 and MDA-MB-231 breast cancer cells .

CompoundIC50 (nM)Cell Line
CA-43.9MCF-7
Compound X23-33MDA-MB-231

This suggests that this compound may also possess similar antiproliferative activity, warranting further investigation.

Enzyme Inhibition

The mercapto group in this compound allows for potential interactions with metalloproteins. Studies have shown that mercapto-containing compounds can inhibit metalloprotein functions by forming complexes with metal ions. This property could be leveraged in developing inhibitors for specific enzymes involved in disease pathways.

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of similar compounds, researchers synthesized several derivatives of mercapto-containing propanones. The findings indicated that these derivatives exhibited significant cytotoxicity against human breast cancer cells, with mechanisms involving tubulin destabilization and apoptosis induction .

Case Study 2: Metal Ion Interaction

Another study focused on the interaction of mercapto compounds with metal ions, demonstrating that these compounds could effectively inhibit enzyme activity through metal chelation. This mechanism was particularly noted in the context of metalloproteinases, which are implicated in cancer metastasis .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(3-ethoxy-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14O2S/c1-3-11(12)8-5-9(13-4-2)7-10(14)6-8/h5-7,14H,3-4H2,1-2H3

InChI Key

ZEFGNCZHJHUXDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)S)OCC

Origin of Product

United States

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